
2-(Bromomethyl)-3-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-iodoquinoline is a heterocyclic organic compound that features both bromine and iodine atoms attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-iodoquinoline typically involves the bromination and iodination of quinoline derivatives. One common method includes the bromination of 3-iodoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process. Solvents like dichloromethane or acetonitrile are commonly used in these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-3-iodoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form quinoline derivatives with double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or THF.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents like DMSO or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl-quinoline compounds.
Elimination Reactions: Formation of alkenyl-quinoline derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-iodoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site . Additionally, its ability to undergo cross-coupling reactions allows it to be incorporated into larger molecules that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
Comparison: 2-(Bromomethyl)-3-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which provides distinct reactivity and versatility in organic synthesis. Compared to other bromomethyl compounds, it offers additional functionalization options through cross-coupling reactions involving the iodine atom. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules with diverse applications.
Propriétés
Formule moléculaire |
C10H7BrIN |
|---|---|
Poids moléculaire |
347.98 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-iodoquinoline |
InChI |
InChI=1S/C10H7BrIN/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |
Clé InChI |
ZXOMNDXBDDOCSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)CBr)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


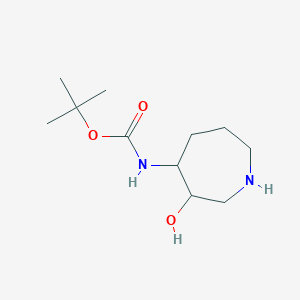

![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
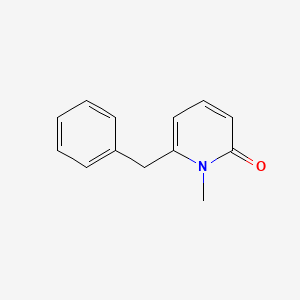
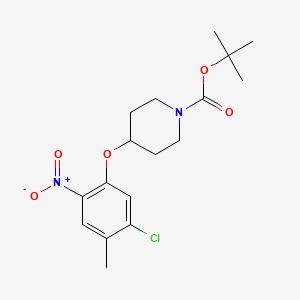
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
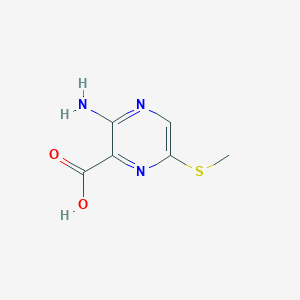
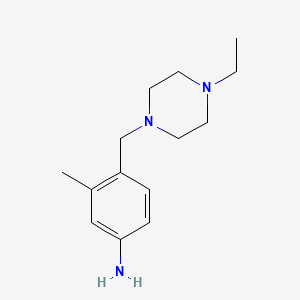
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)


![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
